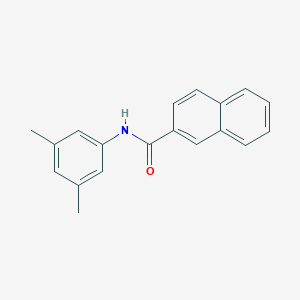

N-(3,5-dimethylphenyl)-2-naphthamide

Description

N-(3,5-Dimethylphenyl)-2-naphthamide is a naphthalene-2-carboxamide derivative featuring a 3,5-dimethylphenyl substituent on the amide nitrogen. The 3,5-dimethylphenyl group contributes to lipophilicity and electronic effects, influencing bioactivity .

Properties

Molecular Formula |

C19H17NO |

|---|---|

Molecular Weight |

275.3g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C19H17NO/c1-13-9-14(2)11-18(10-13)20-19(21)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3,(H,20,21) |

InChI Key |

RTJRUNGCFSYFAX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Electronic and Steric Influences

The PET-inhibiting activity of N-(disubstituted-phenyl)naphthalamides is highly dependent on substituent electronic properties and positions. Key comparisons include:

- Meta-substitution optimizes spatial alignment for binding .

- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM): Despite the electron-withdrawing fluorine substituents, comparable activity suggests lipophilicity and substituent position (meta) are critical drivers .

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Ortho/meta substitution reduces activity compared to purely meta-substituted analogs, highlighting steric hindrance as a limiting factor .

Table 1: Substituent Impact on PET Inhibition

| Compound | Substituents (Position) | Electronic Nature | IC50 (PET Inhibition) | Key Factor |

|---|---|---|---|---|

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthamide | 3,5-dimethyl (meta) | Electron-donating | ~10 µM | Lipophilicity, meta alignment |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthamide | 3,5-difluoro (meta) | Electron-withdrawing | ~10 µM | Lipophilicity, meta alignment |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthamide | 2,5-dimethyl (ortho/meta) | Electron-donating | Higher than 10 µM | Steric hindrance |

Positional Isomerism: Meta vs. Ortho/Substituents

- Metalaxyl (N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester) : This fungicide uses ortho-dimethyl groups, demonstrating that substituent position drastically alters biological targets (PSII inhibition vs. fungal enzyme targeting) .

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Meta-substitution here results in distinct crystal packing via N–H⋯O hydrogen bonds, contrasting with ortho-substituted analogs that exhibit different solid-state geometries .

Core Structure Variations

- N-(3,5-Dimethylphenyl)acetamide Derivatives : Replacement of the naphthalene core with simpler acetamide moieties (e.g., 2,2,2-trichloro-acetamide) reduces PET inhibition but retains crystallographic similarities in hydrogen bonding .

- Sulfonamide Analogs (e.g., N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide) : Sulfonamides exhibit larger S–O bond angles (53.9° vs. 46.1–67.9° in other sulfonamides), influencing solubility and molecular packing .

Table 2: Structural and Functional Comparisons

Crystallographic and Physicochemical Properties

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide: Forms infinite chains via N–H⋯O and C–H⋯O interactions, contrasting with monomeric structures of less substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.